6-Methyl-3-oxoheptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-oxoheptanenitrile is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its molecular structure.
Vorbereitungsmethoden
The synthesis of 6-Methyl-3-oxoheptanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 6-methylheptanenitrile with an oxidizing agent to introduce the ketone group at the third carbon position. The reaction conditions typically involve the use of a suitable solvent and a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
6-Methyl-3-oxoheptanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 6-methyl-3-hydroxyheptanenitrile.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-oxoheptanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6-Methyl-3-oxoheptanenitrile exerts its effects involves its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo various transformations, including reduction and oxidation. These reactions enable the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-3-oxoheptanenitrile can be compared with other similar compounds, such as:
3-Oxoheptanenitrile: Lacks the methyl group at the sixth position, resulting in different reactivity and properties.
6-Methyl-2-oxoheptanenitrile: The ketone group is at the second position, leading to variations in chemical behavior.
6-Methyl-3-oxohexanenitrile: Has a shorter carbon chain, affecting its physical and chemical properties. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and applications.
Eigenschaften
Molekularformel |
C8H13NO |
---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
6-methyl-3-oxoheptanenitrile |
InChI |
InChI=1S/C8H13NO/c1-7(2)3-4-8(10)5-6-9/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
BUPRCEKJTFLQCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.